molecular formula C14H13ClN6O3 B2662357 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide CAS No. 2034369-28-1

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide

Cat. No.: B2662357
CAS No.: 2034369-28-1
M. Wt: 348.75
InChI Key: PEEJSWZVUJMWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide is a high-purity, synthetic small molecule provided for research purposes. It features a complex structure combining a nicotinamide moiety with a [1,2,4]triazolo[4,3-a]pyrazine core, a scaffold noted in scientific literature for its diverse biological potential. Compounds based on the triazolopyrazine structure have been investigated for various therapeutic areas, including as antimalarial agents and in oncology research, where similar scaffolds have demonstrated cytotoxic activity against cancer cell lines and the ability to induce apoptosis . The presence of the chlorinated and hydroxylated nicotinamide portion may contribute to its mechanism of action, potentially targeting enzyme active sites. Researchers are encouraged to study this molecule for its potential in hit-to-lead optimization campaigns and to elucidate its specific biological targets and mechanisms of action. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6O3/c1-2-24-14-11-20-19-10(21(11)4-3-16-14)7-18-12(22)8-5-9(15)13(23)17-6-8/h3-6H,2,7H2,1H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEJSWZVUJMWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Reactivity Studies

Reactivity studies indicate that this compound can undergo several types of chemical reactions:

  • Nucleophilic Substitution : The chloro group can serve as a leaving group in nucleophilic substitution reactions.

  • Hydrolysis : Under acidic or basic conditions, hydrolysis may occur, particularly affecting the amide bond.

Analytical Techniques

Various analytical techniques are employed to characterize the reaction products:

  • NMR Spectroscopy : Used for determining the structure and purity of synthesized compounds.

  • Mass Spectrometry : Helps in confirming molecular weights and identifying fragmentation patterns.

  • Biological Activity

Preliminary studies suggest that compounds similar to 5-chloro-N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide exhibit significant biological activities, including antifungal and anticancer properties.

Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
5-chloro-N-(5-amino-1H-triazol-3-yl)pyridineAntifungal
Substituted pyrazole derivativesAnticancer

The compound 5-chloro-N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide exhibits promising chemical reactivity and potential biological activity. Further research is needed to explore its full range of applications in medicinal chemistry and pharmacology.

This detailed analysis highlights the importance of understanding the chemical reactions associated with this compound for future development in drug design and synthesis.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide exhibit significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values ranging from 66 µM against Staphylococcus aureus to higher values against other bacterial strains. This suggests that modifications in the chemical structure can enhance antibacterial activity .
Microorganism MIC (µM)
Staphylococcus aureus66
Other Gram-positiveVariable
Fungal strainsHigher values

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Cytotoxicity Testing : Significant cytotoxic effects were observed against breast cancer cell lines (e.g., AMJ13), with the highest inhibition rates noted at concentrations of 40 and 60 µg/ml after 72 hours of exposure. This indicates that the compound may induce apoptosis in cancer cells through specific mechanisms involving enzyme interaction or receptor modulation .
Cell Line Concentration (µg/ml) Inhibition Rate (%)
AMJ13 (breast cancer)40High
AMJ1360Highest

Structure-Activity Relationship

The biological activities of 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide can be attributed to its structural components. The presence of the triazole ring is known to enhance lipophilicity and facilitate better interaction with biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Screening : A series of synthesized derivatives were tested against mycobacterial and fungal strains, showing comparable or superior activity to standard antibiotics like isoniazid and fluconazole .
  • Mechanism of Action : The proposed mechanism involves binding to specific enzymes or receptors that modulate cellular pathways leading to apoptosis in cancer cells. This was evidenced by alterations in cellular signaling pathways upon treatment with the compound .

Mechanism of Action

The mechanism of action of 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound shares the triazolo[4,3-a]pyrazine core with compounds in and but differs from pyrazole-based analogues () and quinoxaline derivatives ().
  • The hydroxynicotinamide moiety distinguishes it from indole-carboxamide () and sulfonamide derivatives ().

Pharmacological Potential

  • Triazolo[4,3-a]pyrazinones: predicts cytotoxicity and membrane stabilization for this class, suggesting the target compound’s hydroxynicotinamide group could modulate similar activities .
  • Indole-Triazolo Hybrids : ’s compound combines indole and triazolo motifs, a design strategy often used in serotonin receptor modulators, though its specific targets remain unconfirmed .

Critical Analysis of Structural and Functional Divergence

  • Bioavailability : The ethoxy group in the target compound may reduce metabolic degradation compared to hydroxy-substituted analogues (), enhancing plasma stability.
  • Target Selectivity : Sulfonamide and cyclopropyl substituents in ’s compounds suggest tailored interactions with sulfotransferases or G-protein-coupled receptors, whereas the target compound’s nicotinamide moiety may favor NAD+-dependent pathways.
  • Synthetic Feasibility : The target compound’s synthesis likely requires specialized coupling agents (e.g., EDCI/HOBt) akin to , but the triazolo core assembly could introduce additional challenges, such as regiochemical control .

Biological Activity

5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that combines a chlorinated triazole-pyrazine moiety with a hydroxynicotinamide functional group. The synthesis typically involves:

  • Aromatic Nucleophilic Substitution : The initial step often includes the substitution of a chlorinated precursor with an amine or thiol derivative.
  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Final Modifications : The introduction of the ethoxy group and hydroxynicotinamide functionality is performed through various coupling reactions.

Antiviral Properties

Research has indicated that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit significant antiviral activity. Compounds similar to 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide have been screened for their ability to inhibit viral replication using plaque-reduction assays. These studies suggest that structural modifications can enhance antiviral efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies employing agar diffusion methods demonstrated notable inhibition zones against bacteria and fungi, indicating its potential as an antimicrobial agent. Structural modifications have been shown to improve these activities significantly .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may interact with specific biological targets involved in viral replication and microbial growth.

Target Interaction Studies

Studies have focused on the interactions between 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide and key enzymes or receptors in pathogens. These interactions are essential for elucidating how the compound exerts its biological effects.

Case Studies and Research Findings

Several research findings highlight the biological activity of compounds related to 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide:

StudyFocusFindings
Antiviral ScreeningSignificant antiviral activity against specific viruses with IC50 values in low micromolar range.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; modifications enhanced activity.
Mechanistic StudiesIdentified target interactions suggestive of inhibition pathways in viral replication mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including heterocyclization and functional group coupling. For example, triazolo-pyrazine intermediates can be synthesized via refluxing with diethyl oxalate in THF, followed by cyclization with hydrazides (as seen in analogous triazolo-thiadiazole syntheses) . Key parameters include solvent choice (e.g., THF for improved solubility), temperature control (reflux conditions), and stoichiometric ratios of reagents. Yield optimization may require iterative adjustments to reaction time and catalyst loading (e.g., trifluoroacetylation in dioxane as in ) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Prioritize proton environments in the triazolo-pyrazine ring (δ 8.0–9.0 ppm for aromatic protons) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the chloro and hydroxynicotinamide moieties .
  • Infrared (IR) Spectroscopy : Key stretches include N-H (3300–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use for purity assessment, with retention times calibrated against reference standards .

Q. What are the stability profiles of this compound under various storage conditions, and how should handling protocols be adapted?

  • Methodological Answer : Stability testing under ambient light, humidity, and temperature (e.g., 25°C vs. 4°C) is critical. recommends避光保存 (light-protected storage) at room temperature for related triazolo compounds . For hygroscopic derivatives, desiccants and inert atmospheres (N₂ or Ar) are advised. Monitor decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, unexpected splitting in aromatic proton signals may indicate conformational flexibility in the triazolo-pyrazine ring. Use deuterated solvents (DMSO-d₆ or CDCl₃) and 2D NMR techniques (COSY, HSQC) to assign overlapping signals . Computational modeling (DFT or molecular dynamics) can predict shifts and validate assignments .

Q. What strategies optimize the regioselectivity in triazolo-pyrazine ring formation during synthesis?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. highlights the use of trifluoroacetyl groups to direct cyclization, while employs sulfonyl hydrazides for controlled heterocyclization . Catalyst screening (e.g., Pd/Cu for cross-coupling) and temperature gradients (slow heating to 80°C) can favor desired regioisomers. Monitor intermediates via LC-MS to abort competing pathways .

Q. How should researchers design kinetic studies to elucidate reaction mechanisms in the synthesis pathway?

  • Methodological Answer :

  • Quench-and-Analyze : Aliquot reactions at timed intervals and analyze intermediates via HPLC or LC-MS .
  • Isotopic Labeling : Use ¹³C or ²H labels to track bond formation (e.g., in ethoxy or hydroxynicotinamide groups) .
  • Computational Modeling : Combine DFT-based transition state analysis with experimental rate data to propose mechanisms (e.g., SNAr vs. radical pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.